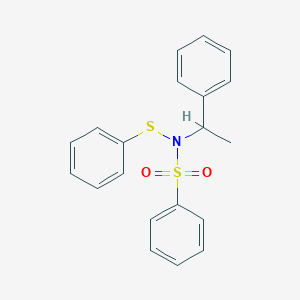![molecular formula C19H19N5 B14685881 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine CAS No. 27962-04-5](/img/structure/B14685881.png)
5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine: is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves a diazotization reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: The vibrant color of the compound makes it suitable for use as a dye in textiles and other materials. Additionally, its stability and reactivity are leveraged in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, affecting the redox state of biological molecules. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share similar reactivity and are used in the synthesis of heterocyclic scaffolds.
Azo Dye Derivatives: These compounds have similar structural features and are used in various industrial applications.
Uniqueness: What sets 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine apart is its specific combination of aromatic rings and functional groups, which confer unique chemical and physical properties. Its stability, vibrant color, and potential biological activities make it a versatile compound in both research and industrial applications .
Properties
CAS No. |
27962-04-5 |
|---|---|
Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-[(2,6-dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C19H19N5/c1-12-8-7-9-13(2)16(12)23-24-17-14(3)21-19(20)22-18(17)15-10-5-4-6-11-15/h4-11H,1-3H3,(H2,20,21,22) |
InChI Key |
JWFSXSBKIJIGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(N=C(N=C2C3=CC=CC=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


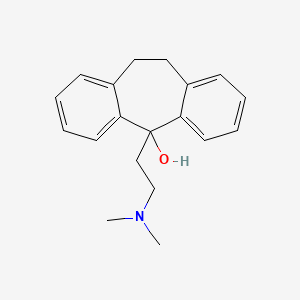
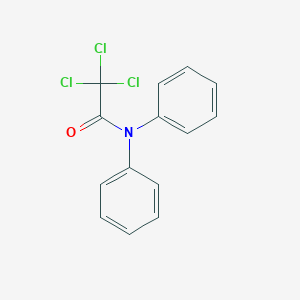
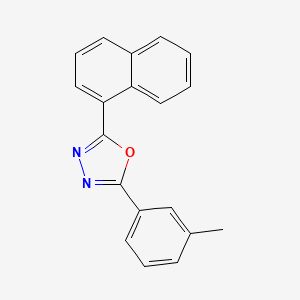
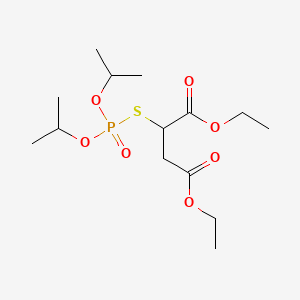
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
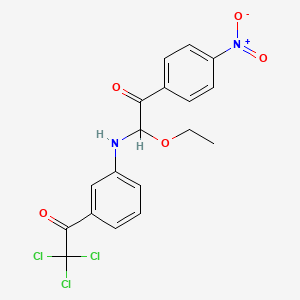
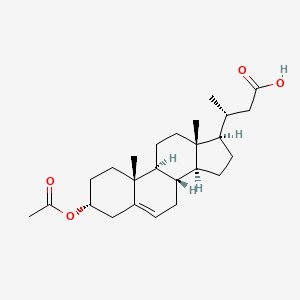

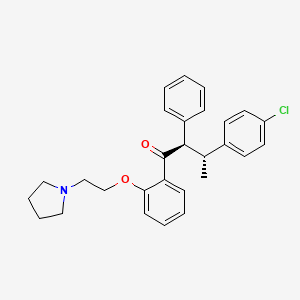
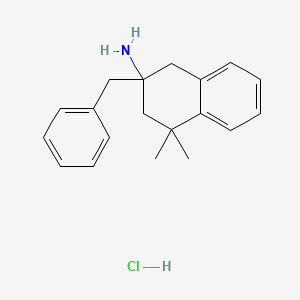
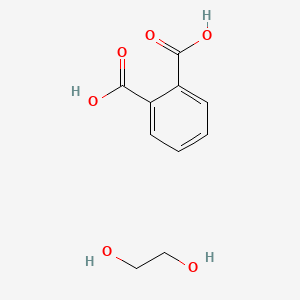
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
